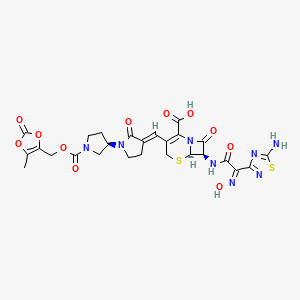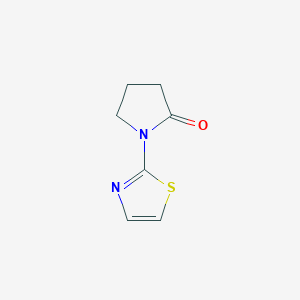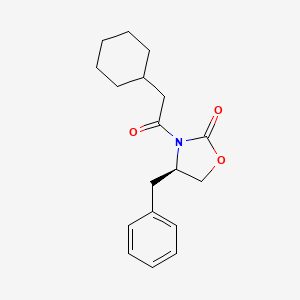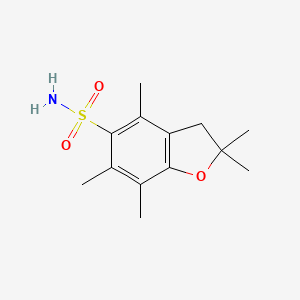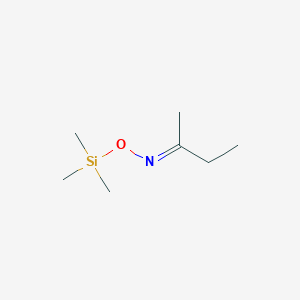![molecular formula C12H13N7O3 B3132824 N'-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide CAS No. 377729-86-7](/img/structure/B3132824.png)
N'-(6-amino-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)furan-2-carbohydrazide
Vue d'ensemble
Description
This compound is a potent selective brain penetrant phosphodiesterase PDE9A inhibitor . It has been investigated for the treatment of cognitive disorders including Alzheimer’s Disease .
Synthesis Analysis
The synthesis of such compounds often involves coupling reactions . For instance, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid . The resulting intermediate compounds can then be treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of the resulting cyclic amidrazone was established by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis
The Dimroth rearrangement, which involves the isomerization of heterocycles, can occur during the synthesis of such compounds . This rearrangement can involve the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Heterocyclic Compounds : This compound and its derivatives are used in the synthesis of various heterocyclic compounds, such as triazoles, oxadiazoles, and thiadiazoles. These syntheses often involve reactions under acidic and basic conditions, leading to the formation of structurally diverse molecules (El-Essawy & Rady, 2011).
Structural Analysis : The synthesized compounds are often characterized using techniques like FT-IR, NMR, and mass spectrometry, indicating the importance of these methods in understanding the chemical structure and properties of such molecules (Kamal El‐Dean et al., 2018).
Pharmacological Applications
Anticancer Activity : Some derivatives have been tested for their anticancer properties. For instance, certain pyrazolo[3,4-d]pyrimidin-4-one derivatives exhibited significant antitumor activity against human breast adenocarcinoma cell lines (Abdellatif et al., 2014).
Inhibitory Activities : Derivatives like the pyrazolyl-pyrimidine hybrids have been studied for their inhibition of human acetylcholinesterase and butyrylcholinesterase, indicating potential applications in neurodegenerative diseases (Zanatta et al., 2020).
Material Science Applications
- Development of Homoleptic Grid Complexes : These compounds are used in the synthesis of complex structures like tetracopper(II) [2 × 2] homoleptic grids, indicating applications in material science and coordination chemistry (Jana et al., 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N'-[6-amino-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N7O3/c13-12-15-9(17-18-11(21)8-2-1-5-22-8)7-6-14-19(3-4-20)10(7)16-12/h1-2,5-6,20H,3-4H2,(H,18,21)(H3,13,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESLYADTBJIPJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC2=C3C=NN(C3=NC(=N2)N)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




